1-Ethyl-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea
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Overview
Description
1-Ethyl-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound that features a unique combination of a furan ring, a pyridine ring, and a urea moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the process involves the formation of carbon–carbon bonds, which are fundamental in many biochemical pathways .
Result of Action
In the context of sm cross-coupling reactions, the result is the formation of a new carbon–carbon bond .
Action Environment
It’s worth noting that sm cross-coupling reactions are known for their mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea typically involves the following steps:
Formation of the Furan-Pyridine Intermediate: The initial step involves the formation of a furan-pyridine intermediate. This can be achieved through a Suzuki-Miyaura coupling reaction between a furan boronic acid and a halogenated pyridine derivative under palladium catalysis.
Introduction of the Urea Moiety: The intermediate is then reacted with an isocyanate derivative to introduce the urea moiety. This reaction is typically carried out under mild conditions, such as room temperature, in the presence of a base like triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors for the coupling and urea formation steps. This allows for better control over reaction parameters and improved yields.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted ureas.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted ureas with various functional groups.
Scientific Research Applications
1-Ethyl-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Research: It can serve as a probe for studying enzyme mechanisms and protein-ligand interactions.
Comparison with Similar Compounds
1-Ethyl-3-((6-(thiophen-2-yl)pyridin-3-yl)methyl)urea: This compound features a thiophene ring instead of a furan ring.
1-Ethyl-3-((6-(pyridin-3-yl)pyridin-3-yl)methyl)urea: This compound has an additional pyridine ring.
Uniqueness: 1-Ethyl-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to similar compounds with thiophene or additional pyridine rings. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-ethyl-3-[[6-(furan-2-yl)pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-14-13(17)16-9-10-5-6-11(15-8-10)12-4-3-7-18-12/h3-8H,2,9H2,1H3,(H2,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLMLKVDMRWOQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=CN=C(C=C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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